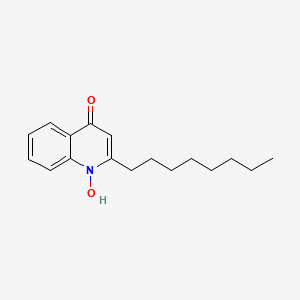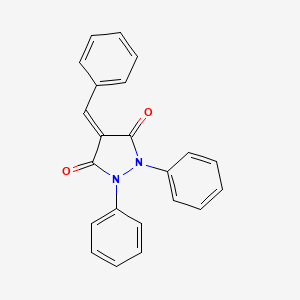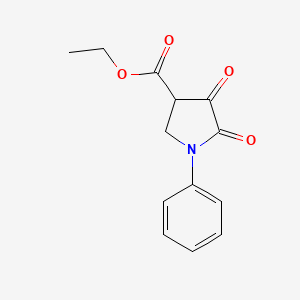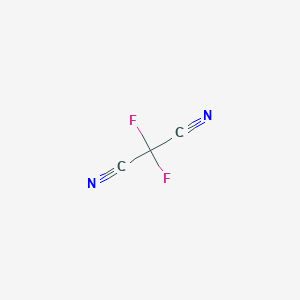![molecular formula C14H19N3O2 B14746697 [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea CAS No. 1150-15-8](/img/structure/B14746697.png)
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea is a chemical compound with a unique structure that combines a hydroxycyclohexyl group with a phenylmethylidene and an amino urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea typically involves multiple steps. One common method includes the following steps:
Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride at 35°C to form cyclohexylcarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride at 5-10°C to form cyclohexylphenyl ketone.
Hydrolysis: The resulting product is hydrolyzed with dilute hydrochloric acid to yield cyclohexylphenyl ketone.
Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclohexylphenyl ketone.
Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclohexylphenyl ketone.
Condensation: Finally, the hydroxycyclohexylphenyl ketone is condensed with urea to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of cyclohexylphenyl ketone.
Reduction: Formation of cyclohexylphenylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学研究应用
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of UV-curable coatings and inks.
作用机制
The mechanism of action of [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the phenylmethylidene and amino urea moieties can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea can be compared with similar compounds such as:
1-Hydroxycyclohexyl phenyl ketone: Shares the hydroxycyclohexyl and phenyl groups but lacks the amino urea moiety.
Cyclohexylphenylamine: Contains the cyclohexyl and phenyl groups but differs in the functional groups attached.
Phenylmethylidene urea: Contains the phenylmethylidene and urea groups but lacks the hydroxycyclohexyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1150-15-8 |
|---|---|
分子式 |
C14H19N3O2 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea |
InChI |
InChI=1S/C14H19N3O2/c15-13(18)17-16-12(11-7-3-1-4-8-11)14(19)9-5-2-6-10-14/h1,3-4,7-8,19H,2,5-6,9-10H2,(H3,15,17,18)/b16-12- |
InChI 键 |
WWHYBXCBYUZOAE-VBKFSLOCSA-N |
手性 SMILES |
C1CCC(CC1)(/C(=N\NC(=O)N)/C2=CC=CC=C2)O |
规范 SMILES |
C1CCC(CC1)(C(=NNC(=O)N)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


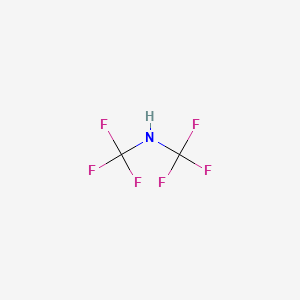

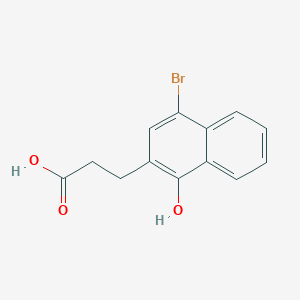
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
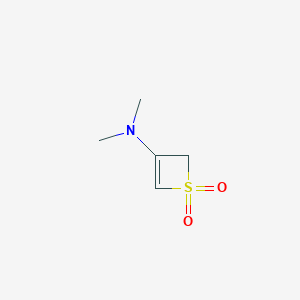
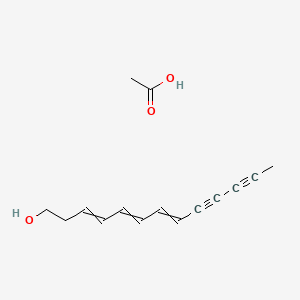
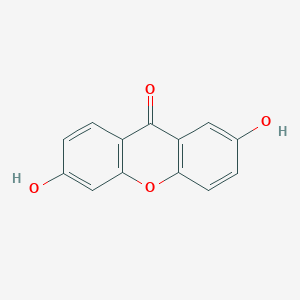

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
